molecular formula C17H23N3O4 B15242132 tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate CAS No. 1260897-81-1

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate

Cat. No.: B15242132
CAS No.: 1260897-81-1
M. Wt: 333.4 g/mol
InChI Key: JFQYUVCXKPKBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic architecture combining a benzo[e][1,3]oxazine ring system fused to a 4'-piperidin moiety, with a tert-butyl carbamate group at position 4. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and neuroactive agents.

Properties

CAS No.

1260897-81-1

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl N-(4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-6-yl)carbamate

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)19-11-4-5-13-12(10-11)14(21)20-17(23-13)6-8-18-9-7-17/h4-5,10,18H,6-9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

JFQYUVCXKPKBJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate typically involves multiple steps. One common method includes the reaction of a benzo[e][1,3]oxazine derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale reactions and purification processes could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate (CAS: 690632-05-4)
  • Key Differences : Bromo substituent at position 6 instead of carbamate.
  • Impact : The bromine atom increases molecular weight (MW: ~437.3 vs. ~361.4 for the target compound) and alters lipophilicity (logP: ~2.8 vs. ~1.9). This substitution may enhance electrophilic reactivity but reduce solubility in aqueous media .
  • Safety : Requires stringent handling (P201, P210 codes) due to bromine-related hazards .
tert-Butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (Compound 63)
  • Key Differences : Benzo[b]oxazolo[3,4-d][1,4]oxazine core instead of benzo[e][1,3]oxazine; additional pyridinyl and cyclopropane groups.
  • The cyclopropane moiety increases steric bulk, which may affect membrane permeability .
  • Synthesis : Uses Suzuki-Miyaura coupling, contrasting with the target compound’s Buchwald-Hartwig amination steps .
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate (CAS: 889945-69-1)
  • Similarity Score : 0.57 (Tanimoto coefficient) .
  • Key Differences: Pyrano[3,2-c]pyrazole replaces benzo[e][1,3]oxazine.
  • Impact : The pyrazole ring introduces aromatic nitrogen atoms, altering electronic properties and binding interactions. Reduced solubility (logS: ~-4.2 vs. ~-3.5 for the target compound) due to increased hydrophobicity .

Computational Similarity Assessment

  • Fingerprint Methods : MACCS and Morgan fingerprints reveal divergent similarity scores (e.g., 0.53–0.57 for CAS: 889945-69-1) due to core heterocycle variations .
  • Activity Cliffs: Despite structural similarities, minor changes (e.g., benzo[e] vs. benzo[b] rings) can lead to significant differences in biological activity, emphasizing the need for empirical validation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate?

  • The synthesis typically involves multi-step protocols, including spirocyclization and carbamate protection. For example, tert-butyl spirobenzoxazine-piperidine derivatives are synthesized via palladium-catalyzed coupling or nucleophilic substitution reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Catalysts like Pd(PPh₃)₄ or bases such as K₂CO₃ are often used to optimize yields .
  • Key steps :

  • Formation of the spirobenzoxazine core via cyclization.
  • Introduction of the tert-butyl carbamate group using Boc anhydride [(Boc)₂O] .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical methods :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify spirocyclic geometry and carbamate functionality (e.g., tert-butyl group at δ ~1.4 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₇H₂₁BrN₂O₄ has a theoretical MW of 397.26 g/mol) .
  • X-ray crystallography : Resolve spiro junction conformation (if crystalline) .

Q. What functional groups in this compound are reactive or prone to modification?

  • Reactive sites :

  • Carbamate group : Hydrolyzes under acidic/basic conditions to release the amine.
  • Spirocyclic oxazine : Susceptible to ring-opening via nucleophilic attack (e.g., by amines or thiols).
  • Bromo substituents (if present): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What safety protocols are recommended for handling this compound?

  • While direct hazard data is limited, analogous spirobenzoxazines are classified as non-hazardous under GHS. Standard precautions include:

  • Use of PPE (gloves, goggles).
  • Avoidance of inhalation/ingestion.
  • Storage in anhydrous conditions at RT .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological adjustments :

  • Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, yields for spirobenzoxazine derivatives vary from 60% (THF) to 85% (DMF) due to solvent effects on cyclization .
  • Validate reproducibility via controlled replicates and kinetic studies (e.g., monitoring reaction progress by TLC/HPLC).

Q. What strategies optimize the regioselectivity of functional group modifications (e.g., bromo vs. carbamate groups)?

  • Case study : Bromo-substituted derivatives undergo selective Suzuki coupling at the aryl bromide site while preserving the carbamate. Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress side reactions .
  • Experimental design :

  • Screen ligands/bases to favor desired selectivity.
  • Monitor reaction progress via LC-MS to detect intermediates.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular docking : Simulate binding to enzymes/receptors (e.g., kinases) using software like AutoDock Vina.
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD analysis over 100 ns trajectories) .
    • Validation : Compare computational results with experimental IC₅₀ data from enzymatic assays.

Q. What methodologies address low solubility in biological assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the carbamate or oxazine moieties .
    • Table: Solubility Enhancement Strategies
MethodSolubility (mg/mL)Stability
DMSO (10% v/v)2.524h
HP-β-CD (20 mM)5.848h
Salt formation (HCl)3.272h

Contradictions and Methodological Gaps

  • Synthetic discrepancies : reports a 95% purity product via column chromatography, while cites 85% yield for analogous derivatives. Researchers should validate purification methods (e.g., prep-HPLC vs. flash chromatography) .
  • Biological activity : Limited direct data exists. Cross-reference with structurally related spirobenzoxazines (e.g., antitumor activity in ) to hypothesize mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.